molecular formula C14H20N2O5 B2845606 N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034359-37-8

N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2845606
CAS No.: 2034359-37-8
M. Wt: 296.323
InChI Key: GLGITSPUMFFHGR-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological activities. This compound is characterized by the presence of a nicotinamide core, a tetrahydrofuran ring, and a dimethoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the Dimethoxyethyl Group: This step involves the reaction of a dimethoxyethyl halide with a suitable nucleophile.

    Formation of the Nicotinamide Core: This can be synthesized through the reaction of nicotinic acid or its derivatives with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring or the dimethoxyethyl group.

    Reduction: Reduction reactions could target the nicotinamide core or other functional groups.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the nicotinamide core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific pathways.

    Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, known for its role in cellular metabolism.

    Nicotinic Acid: Another derivative with distinct biological activities.

    Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring, used in various chemical applications.

Uniqueness

N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-18-12(19-2)8-16-13(17)11-4-3-6-15-14(11)21-10-5-7-20-9-10/h3-4,6,10,12H,5,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGITSPUMFFHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(N=CC=C1)OC2CCOC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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